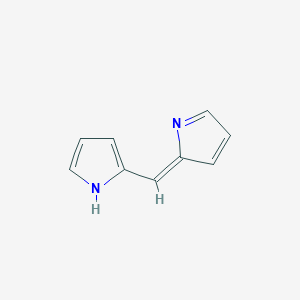

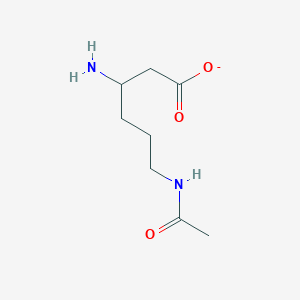

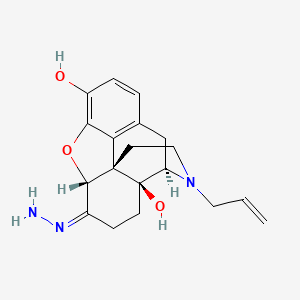

(3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylic acid is a tricarboxylic acid. It derives from a pentadecanoic acid. It is a conjugate acid of a (3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylate.

科学的研究の応用

Environmental Markers

3-Hydroxycarboxylic acids, which include compounds like 3-hydroxytetradecanoic acid, are significant components of bacterial lipopolysaccharides (LPS), also known as endotoxins. These endotoxins can pose severe health risks to humans and animals, potentially damaging internal organs. The use of 3-hydroxycarboxylic acids as environmental markers of endotoxin levels has been explored. A study demonstrated the application of laser mass spectrometry for quantifying these acids, highlighting their potential in environmental monitoring (Kołodziej et al., 2022).

Synthesis and Characterization

The synthesis of 3-hydroxytetradecanoic acid has been achieved through a multi-step reaction process. This synthesis provides insights into the compound's structure and potential applications in further chemical reactions or as a building block in more complex molecules (Yang Lirong, 2007).

Biotechnological Production

Biotechnological methods have been developed for the production of hydroxycarboxylic acids, including 3-hydroxytetradecanoic acid. This approach focuses on "green" conditions using renewable raw materials and robust microorganisms, which could lead to more sustainable and efficient production methods for these compounds (Aurich et al., 2012).

Polymer Synthesis

3-Hydroxytetradecanoic acid can be used in the synthesis of polymers. For example, it has been involved in the production of photosetting cholesteric polyesters, indicating its utility in material science and the development of new polymeric materials (Sapich et al., 1998).

Asymmetric Synthesis

The compound has been utilized in the asymmetric synthesis of β-amino-γ-hydroxy acids, showcasing its role in creating enantiopure compounds, which are crucial in pharmaceutical and chemical industries (Andrés et al., 2003).

Bioprocess Development

3-Hydroxytetradecanoic acid is also significant in the development of bioprocesses. For instance, its enzymatic production has been enhanced through protein engineering, leading to the creation of efficient methods for producing hydroxycarboxylic acid monomers for industrial applications (Wu et al., 2007).

特性

CAS番号 |

96738-35-1 |

|---|---|

分子式 |

C17H30O7 |

分子量 |

346.4 g/mol |

IUPAC名 |

(3S,4S)-3-hydroxytetradecane-1,3,4-tricarboxylic acid |

InChI |

InChI=1S/C17H30O7/c1-2-3-4-5-6-7-8-9-10-13(15(20)21)17(24,16(22)23)12-11-14(18)19/h13,24H,2-12H2,1H3,(H,18,19)(H,20,21)(H,22,23)/t13-,17+/m1/s1 |

InChIキー |

QFOFNCNFUGQWTO-DYVFJYSZSA-N |

異性体SMILES |

CCCCCCCCCC[C@H](C(=O)O)[C@@](CCC(=O)O)(C(=O)O)O |

SMILES |

CCCCCCCCCCC(C(=O)O)C(CCC(=O)O)(C(=O)O)O |

正規SMILES |

CCCCCCCCCCC(C(=O)O)C(CCC(=O)O)(C(=O)O)O |

| 96738-35-1 | |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Benzo[1,3]dioxol-5-yl-acryloylamino)-benzoic acid methyl ester](/img/structure/B1237464.png)

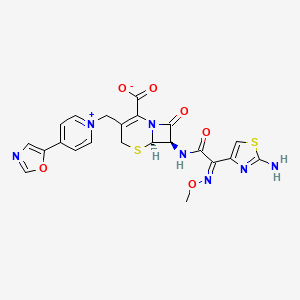

![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2S,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1237465.png)

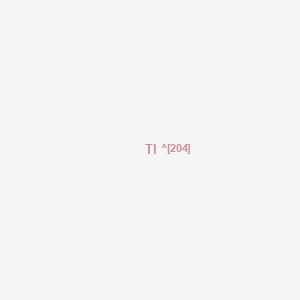

![[Fe4S4] cluster](/img/structure/B1237477.png)

![N-[(E)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-2-(4-methoxyanilino)acetamide](/img/structure/B1237479.png)